9-(Chlorodimethylsilyl)-9h-fluorene
Overview
Description
9-(Chlorodimethylsilyl)-9h-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodimethylsilyl group This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of fluorene with the reactivity of the chlorodimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodimethylsilyl)-9h-fluorene typically involves the reaction of fluorene with chlorodimethylsilane in the presence of a catalyst. A common method includes:
Reactants: Fluorene and chlorodimethylsilane.
Catalyst: A Lewis acid such as aluminum chloride.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorodimethylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which can further react to form siloxane linkages.
Reduction Reactions: Reduction of the chlorodimethylsilyl group can yield dimethylsilyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Silanol Derivatives: Formed through oxidation reactions.
Siloxane Linkages: Resulting from the condensation of silanol derivatives.
Dimethylsilyl Derivatives: Produced through reduction reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a precursor for the synthesis of catalysts in organic reactions.
Polymer Chemistry: Incorporated into polymer backbones to enhance thermal stability and mechanical properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane linkages.
Biocompatible Materials: Investigated for use in biocompatible materials for medical implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Chlorodimethylsilyl)-9h-fluorene involves the reactivity of the chlorodimethylsilyl group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
9-(Trimethylsilyl)-9h-fluorene: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
9-(Dimethylsilyl)-9h-fluorene: Lacks the chlorine atom, resulting in different reactivity.
9-(Methyldichlorosilyl)-9h-fluorene: Contains two chlorine atoms, leading to increased reactivity in substitution reactions.
Uniqueness: 9-(Chlorodimethylsilyl)-9h-fluorene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to other silyl-substituted fluorenes. This reactivity makes it a valuable intermediate in various chemical synthesis processes and applications in materials science.
Properties
IUPAC Name |
chloro-(9H-fluoren-9-yl)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHYCLVENKAPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340461 | |
Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154283-78-0 | |
Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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